molecular formula C26H21N3O6S B14994317 Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate

Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate

Cat. No.: B14994317
M. Wt: 503.5 g/mol
InChI Key: PKHJIJBUQMATES-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuro[3,2-D]pyrimidine core, a furylmethyl group, and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuro[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furylmethyl Group: This is achieved through a substitution reaction where the furylmethyl group is introduced to the benzofuro[3,2-D]pyrimidine core.

    Attachment of the Sulfanyl Group: The sulfanyl group is then attached to the intermediate compound through a thiolation reaction.

    Acetylation and Amination: The final steps involve acetylation and amination to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate can be compared with other benzofuran derivatives:

    Similar Compounds: Compounds such as Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate share structural similarities.

    Uniqueness: The presence of the furylmethyl group and the specific arrangement of functional groups make Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate unique in its class.

Properties

Molecular Formula

C26H21N3O6S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 4-[[2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21N3O6S/c1-2-33-25(32)16-9-11-17(12-10-16)27-21(30)15-36-26-28-22-19-7-3-4-8-20(19)35-23(22)24(31)29(26)14-18-6-5-13-34-18/h3-13H,2,14-15H2,1H3,(H,27,30)

InChI Key

PKHJIJBUQMATES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53

Origin of Product

United States

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